molecular formula C23H21N5O B2992547 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide CAS No. 1396877-62-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide

Cat. No. B2992547
CAS RN: 1396877-62-5
M. Wt: 383.455
InChI Key: AMKRRWAKRASRKJ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is a pyrimidine-based inhibitor that has been found to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis of Novel Compounds

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide serves as a precursor in the synthesis of various novel organic compounds. Research has focused on synthesizing novel isoxazolines, isoxazoles, and other derivatives through various chemical reactions, such as [3+2] cycloaddition, highlighting the compound's utility in creating heterocyclic compounds with potential biological activities (Rahmouni et al., 2014).

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and anticancer potentials of derivatives synthesized from N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide. These derivatives have been evaluated against various cancer cell lines and microbial strains, showing promising results in inhibiting growth and inducing apoptosis in cancer cells, as well as exhibiting significant antimicrobial activities (Bondock et al., 2008).

Biological Evaluation and Imaging Applications

The compound and its derivatives have also been evaluated for their potential as imaging agents, particularly in studying neuroinflammatory processes and the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). These studies involve the synthesis of fluorine-18 labeled compounds, providing insights into their distribution and accumulation in animal models, thus contributing to the development of novel diagnostic tools for neurodegenerative disorders (Damont et al., 2015).

Anticonvulsant Activity

Research into alkanamide derivatives bearing 5-membered heterocyclic rings, such as pyrazole, derived from N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide, has shown potential anticonvulsant activity. These studies contribute to the understanding of the structural requirements for anticonvulsant activity, offering a pathway for the development of new therapeutic agents (Tarikogullari et al., 2010).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c1-16-13-17(2)28(27-16)23-24-14-20(15-25-23)26-22(29)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKRRWAKRASRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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